methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}benzoate
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Overview
Description
Methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group esterified with a methyl group and a phenoxyacetyl group substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}benzoate typically involves the esterification of 2-hydroxybenzoic acid with methyl alcohol in the presence of an acid catalyst. The phenoxyacetyl group is introduced through a nucleophilic substitution reaction involving 2-bromo-4-chlorophenol and chloroacetyl chloride. The reaction conditions often require the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}benzoate involves its interaction with specific molecular targets. The phenoxyacetyl group can interact with enzymes and receptors, potentially inhibiting their activity. The bromine and chlorine atoms may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(2-bromo-4-fluorophenoxy)acetyl]oxy}benzoate
- Methyl 2-{[(2-chloro-4-bromophenoxy)acetyl]oxy}benzoate
- Methyl 2-{[(2-bromo-4-methylphenoxy)acetyl]oxy}benzoate
Uniqueness
Methyl 2-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}benzoate is unique due to the specific combination of bromine and chlorine atoms on the phenoxyacetyl group. This combination can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-[2-(2-bromo-4-chlorophenoxy)acetyl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO5/c1-21-16(20)11-4-2-3-5-13(11)23-15(19)9-22-14-7-6-10(18)8-12(14)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTSWLHKNBALHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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